2-Nitrosofluorene: Chemical Architecture, Reactivity, and Mechanisms of Genotoxicity
2-Nitrosofluorene: Chemical Architecture, Reactivity, and Mechanisms of Genotoxicity
Executive Summary
2-Nitrosofluorene (2-NOF) is a highly reactive, direct-acting electrophile and a critical intermediate in the metabolic activation of the widespread environmental carcinogen 2-acetylaminofluorene (2-AAF). Because of its potent frameshift mutagenicity and capacity for irreversible protein adduction, 2-NOF serves as a vital model compound in molecular toxicology and drug development. This whitepaper provides a comprehensive technical analysis of the structural properties, genotoxic mechanisms, and field-proven experimental protocols associated with 2-NOF.
Structural and Chemical Properties
Molecular Architecture
The structure of 2-NOF consists of a planar fluorene backbone substituted with a highly electrophilic nitroso group (-N=O) at the 2-position. This planarity is the primary driver of its biological activity, allowing the molecule to intercalate efficiently into the DNA base-pair stack[1].
Thermodynamic Stability and Dimerization
A defining characteristic of aromatic C-nitroso compounds like 2-NOF is their complex thermodynamic behavior, specifically their ability to reversibly dimerize. In the solid state, 2-NOF monomers condense to form azodioxy dimers (trans-azodioxides)[2]. In solution, this equilibrium shifts back toward the monomeric form, which is typically characterized by a deep green or blue coloration[3]. Understanding this equilibrium is critical for researchers, as only the monomeric nitroso form actively participates in nucleophilic addition reactions.
Quantitative Physicochemical Data
The following tables summarize the core chemical properties and mass spectrometry targets for 2-NOF, providing a self-validating reference for analytical detection.
Table 1: Core Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H9NO[4] |
| Monoisotopic Mass | 195.06842 Da[4] |
| CAS Number | 2508-20-5[4] |
| PubChem CID | 17271[4] |
| Predicted XlogP | 3.2[4] |
Table 2: Predicted Mass Spectrometry Adducts (LC-MS/MS)
| Adduct Type | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.07570 | 137.7[4] |
| [M+Na]+ | 218.05764 | 147.9[4] |
| [M-H]- | 194.06114 | 145.2[4] |
| [M+CH3COO]- | 254.08227 | 152.9[4] |
Mechanisms of Genotoxicity and DNA Adduction
2-NOF is classified as a potent frameshift mutagen (demonstrated extensively in Salmonella typhimurium strains like TA 1534)[1]. Its genotoxicity is a direct consequence of its chemical structure and metabolic lineage.
Metabolic Activation Pathway
In biological systems, 2-NOF is rarely encountered as a primary xenobiotic. Instead, it is generated via the metabolic activation of 2-AAF or the photolysis of 2-aminofluorene (2-AF)[5]. Cytochrome P450 enzymes oxidize 2-AAF to N-hydroxy-2-AAF, which subsequently undergoes deacetylation to yield the highly reactive 2-NOF[1]. Alternatively, peroxidases can directly oxidize 2-AF into 2-NOF.
DNA Intercalation and Covalent Adduction
The mutagenic mechanism of 2-NOF operates via a two-step "intercalate-and-bind" process:
-
Intercalation: The planar fluorene ring slides between adjacent DNA base pairs, stabilizing a shifted reading frame[1].
-
Nucleophilic Attack: Once intercalated, the electrophilic nitroso nitrogen is attacked by the nucleophilic centers of DNA bases. Mechanistic evidence indicates an initial electrophilic substitution at the N7 position of guanine. This intermediate is unstable and rapidly rearranges via an ylide intermediate to form a highly stable, bulky C8-guanine covalent adduct [6]. This bulky lesion distorts the DNA helix, forcing DNA polymerases to make replication errors (frameshift mutations)[6].
Figure 1: Metabolic activation of 2-AAF to 2-NOF and subsequent DNA adduction pathway.
Protein Adduction and Enzymatic Inactivation
Beyond nucleic acids, 2-NOF acts as an aggressive protein modifier. It has been shown to cause rapid and irreversible inactivation of arylamine N-acetyltransferases (NAT1 and NAT2)[2].
Causality of Inactivation: The active site of NAT enzymes relies on a highly nucleophilic cysteine residue (Cys68) for catalytic acetyl transfer. The electrophilic nitroso group of 2-NOF adds directly to the sulfur atom of Cys68, forming a stable sulfinamide adduct[2]. This covalent modification permanently blocks the active site, highlighting 2-NOF's dual capacity to induce genetic damage while simultaneously crippling the cellular detoxification machinery meant to clear aromatic amines.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.
Protocol 1: Chemical Synthesis of 2-Nitrosofluorene
Direct oxidation of 2-aminofluorene (2-AF) to 2-NOF requires strict stoichiometric and thermal control to prevent over-oxidation to 2-nitrofluorene or the formation of azoxybisfluorene byproducts[7][8].
-
Precursor Preparation: Dissolve 10 mmol of 2-AF in 50 mL of anhydrous dichloromethane (DCM). Causality: DCM ensures complete solvation of the hydrophobic fluorene backbone while remaining inert to the oxidant.
-
Controlled Oxidation: Cool the solution to 0–4 °C in an ice bath. Dropwise, add 1.1 equivalents of an oxidant (e.g., peracetic acid or a heterogeneous FeCl3 system)[7][8]. Causality: Low temperatures suppress bimolecular condensation (which forms azoxy dimers) and prevent over-oxidation to the nitro state.
-
Quenching: After 30 minutes (monitor via TLC for the disappearance of the amine), quench the reaction with cold saturated sodium bicarbonate.
-
Extraction & Purification: Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/Ethyl Acetate).
-
Self-Validation: Confirm the product via LC-MS. The presence of a monomeric [M+H]+ peak at m/z 196.075 confirms successful synthesis[4].
Protocol 2: In Vitro DNA Adduction and LC-MS/MS Quantification
-
Incubation: Incubate 50 µM of purified 2-NOF with 1 mg/mL calf thymus DNA in 10 mM Tris-HCl buffer (pH 7.4) at 37 °C for 4 hours. Causality: These conditions mimic the physiological environment required for optimal DNA intercalation and nucleophilic attack by guanine[1].
-
Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol. Centrifuge to pellet the adducted DNA. Causality: This isolates the covalently bound macromolecular DNA from unreacted 2-NOF monomers.
-
Enzymatic Digestion: Resuspend the pellet and digest using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase at 37 °C overnight. Causality: Mass spectrometers cannot analyze intact adducted DNA polymers; digestion yields single nucleosides (e.g., C8-guanine-AF) necessary for LC-MS/MS resolution[6].
-
Quantification: Analyze the digest via triple-quadrupole LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the specific mass transitions of the adducted nucleoside.
Figure 2: Step-by-step experimental workflow for 2-NOF synthesis and DNA adduct quantification.
References
- PubChemLite: 2-nitrosofluorene (C13H9NO). PubChem / uni.lu.
- Mechanism of C8 alkylation of guanine residues by activated arylamines: evidence for initial adduct formation
- Dimerization of Aromatic C-Nitroso Compounds.
- ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. PMC.
- Metabolites and Derivatives of 2-Acetylaminofluorene and Other Arom
- The oxidation of N-2-Fluorenamine and 4-Aminobiphenyl by peracetic acid. OpenAIRE.
- Iron complexes in organic chemistry. Academia.edu.
- Aromatic C-nitroso Compounds.
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